

Sulfo-Cy5 Amine: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: Sulfo-Cy5 amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Sulfo-Cy5 amine**, a near-infrared fluorescent dye widely utilized in biological and biomedical research. This document details its chemical structure, physicochemical and spectral properties, and provides detailed protocols for its application in bioconjugation, immunofluorescence, and flow cytometry.

Core Properties of Sulfo-Cy5 Amine

Sulfo-Cy5 amine is a derivative of the cyanine dye Cy5, featuring one or more sulfonate groups that confer high water solubility.^[1] This property is advantageous for labeling biological molecules in aqueous environments without the need for organic co-solvents, which can be detrimental to protein structure and function.^[2] The primary amine group provides a reactive handle for covalent attachment to various functional groups on biomolecules.

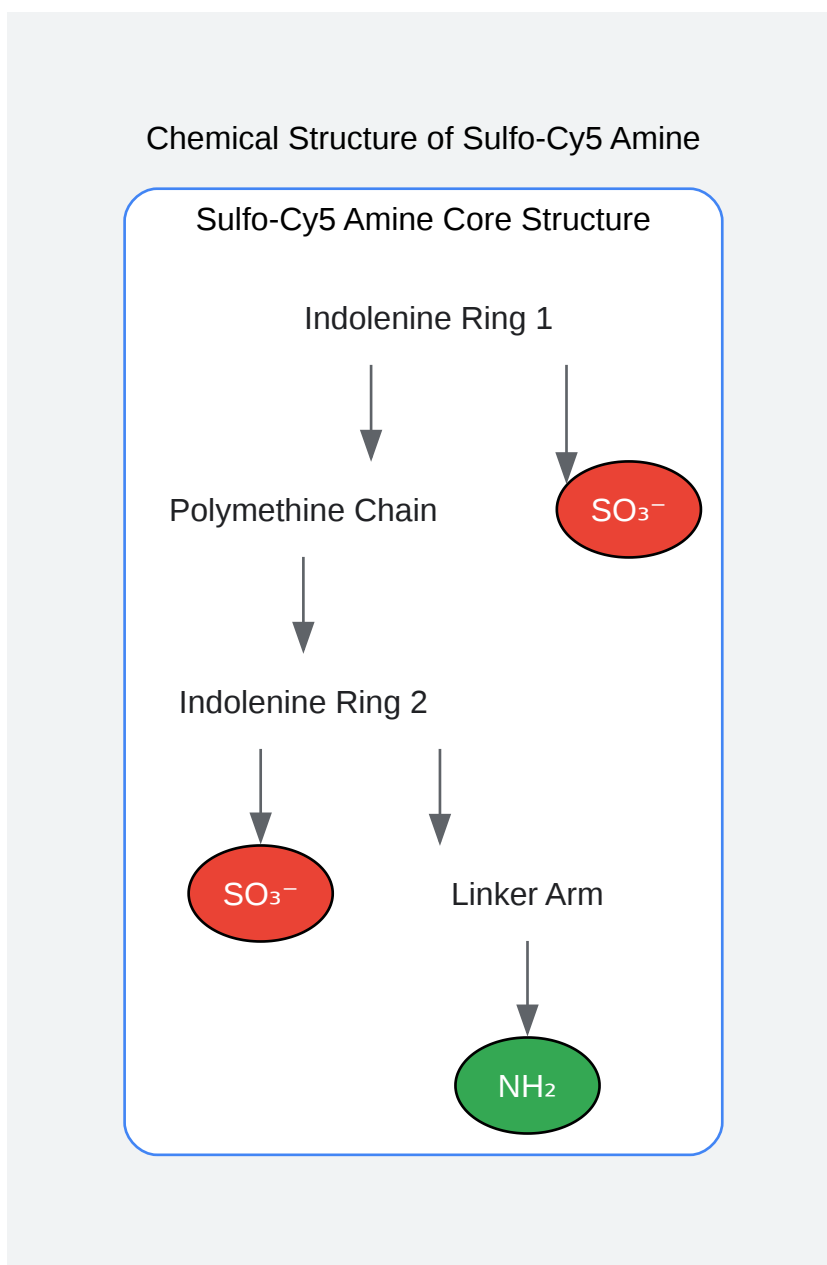
Physicochemical and Spectral Properties

The key physicochemical and spectral properties of **Sulfo-Cy5 amine** are summarized in the table below, compiled from multiple sources to ensure accuracy.

Property	Value	Citations
Molecular Formula	C ₃₈ H ₅₂ N ₄ O ₇ S ₂	[3]
Molecular Weight	~740.98 g/mol	[3]
CAS Number	2183440-44-8	[4]
Appearance	Dark blue solid	
Solubility	Good solubility in water, DMSO, and DMF	
Excitation Maximum (λ _{ex})	~646 nm	
Emission Maximum (λ _{em})	~662 nm	
Molar Extinction Coefficient (ε)	~271,000 cm ⁻¹ M ⁻¹	
Fluorescence Quantum Yield (Φ)	~0.28	
Storage Conditions	Store at -20°C in the dark, desiccated.	

Chemical Structure of Sulfo-Cy5 Amine

The chemical structure of **Sulfo-Cy5 amine** consists of two indolenine rings linked by a polymethine chain, which forms the core fluorophore. The sulfonate groups enhance water solubility, and the terminal primary amine is available for conjugation reactions.



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Caption: A simplified diagram illustrating the core components of the **Sulfo-Cy5 amine** chemical structure.

Experimental Protocols

This section provides detailed methodologies for common applications of **Sulfo-Cy5 amine**, focusing on the use of its N-hydroxysuccinimide (NHS) ester derivative for labeling primary amines on proteins and oligonucleotides.

Protein and Antibody Labeling with Sulfo-Cy5 NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling (DOL) without compromising protein function.

Materials:

- Protein or antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
- Sulfo-Cy5 NHS ester
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
- Purification column (e.g., Sephadex G-25)
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

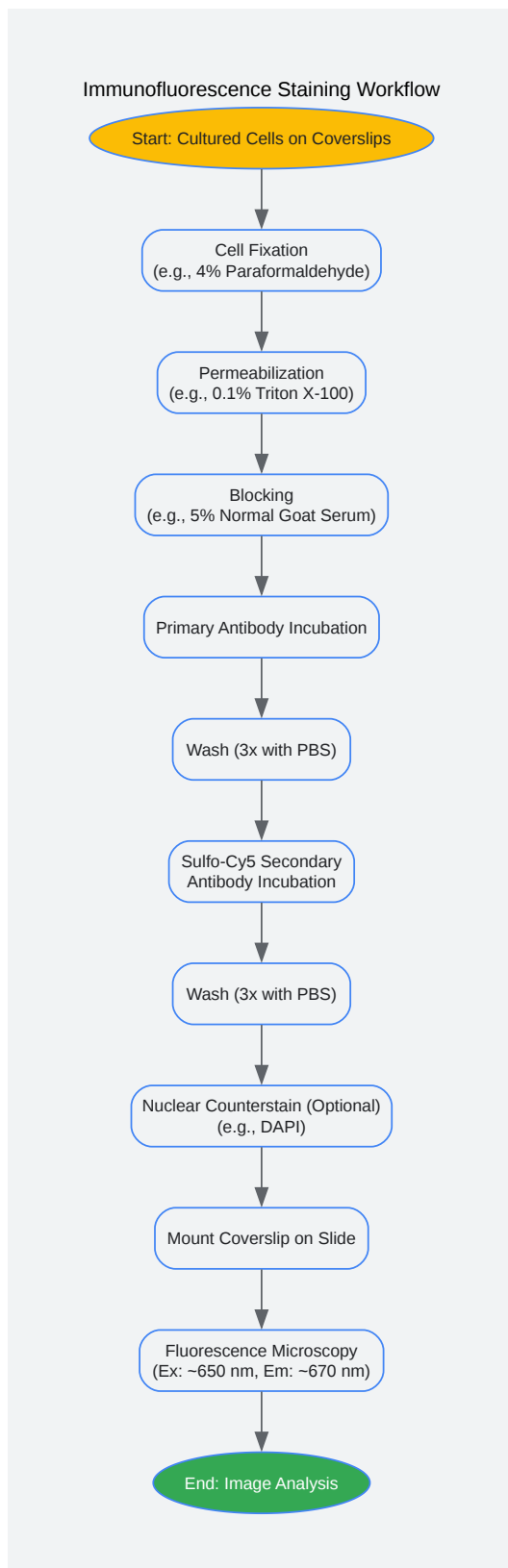
Procedure:

- Protein Preparation:
 - If the protein solution contains primary amines (e.g., Tris or glycine buffers), it must be dialyzed against PBS, pH 7.2-7.4.
 - Adjust the protein concentration to 2-10 mg/mL in PBS.
 - Add the Labeling Buffer to the protein solution to achieve a final pH of 8.5-9.0. A common method is to add 1/10th volume of 1 M sodium bicarbonate, pH 9.0.
- Dye Preparation:
 - Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF immediately before use.

- Conjugation Reaction:
 - Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended.
 - Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.2-7.4.
 - Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Sulfo-Cy5).
 - The DOL can be calculated using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF)) \times \epsilon_{dye}]$ Where:
 - A_{max} is the absorbance at ~650 nm.
 - A_{280} is the absorbance at 280 nm.
 - $\epsilon_{protein}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of Sulfo-Cy5 (~271,000 M⁻¹cm⁻¹).
 - CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5).

Immunofluorescence Staining Workflow

This protocol outlines a typical workflow for immunofluorescence staining of cultured cells using a primary antibody followed by a Sulfo-Cy5-conjugated secondary antibody.



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Caption: A flowchart illustrating the key steps in a typical indirect immunofluorescence staining protocol.

Flow Cytometry Staining and Analysis Workflow

This protocol describes a general workflow for staining a single-cell suspension for flow cytometry analysis using a Sulfo-Cy5-conjugated antibody.

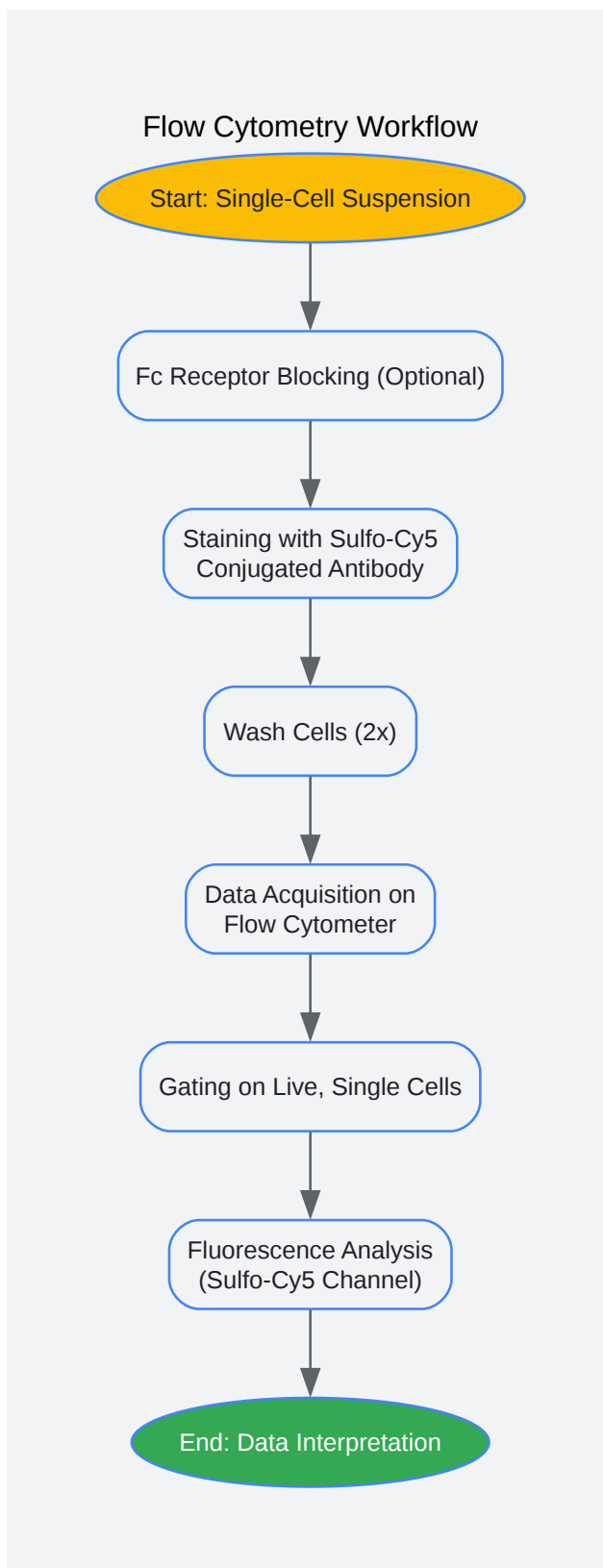
Materials:

- Single-cell suspension (1×10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Sulfo-Cy5 conjugated antibody
- (Optional) Fc block reagent
- (Optional) Viability dye

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension from your sample of interest.
 - Wash the cells with Flow Cytometry Staining Buffer and resuspend at a concentration of 1×10^7 cells/mL.
- Fc Receptor Blocking (Optional):
 - To prevent non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into flow cytometry tubes.

- Add the predetermined optimal concentration of the Sulfo-Cy5-conjugated antibody.
- Incubate for 20-30 minutes at 4°C, protected from light.
- Washing:
 - Wash the cells twice with 2-3 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).
- Data Acquisition:
 - Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - (Optional) Add a viability dye to exclude dead cells from the analysis.
 - Acquire the samples on a flow cytometer equipped with a laser that can excite at ~633-647 nm.
- Data Analysis:
 - Gate on the cell population of interest based on forward and side scatter properties.
 - Analyze the fluorescence intensity in the appropriate channel for Sulfo-Cy5 to quantify the target-positive cells.



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Caption: A schematic of the workflow for cell staining and analysis using flow cytometry with a Sulfo-Cy5 conjugate.

Applications in Research and Drug Development

The bright, far-red fluorescence of Sulfo-Cy5 makes it an invaluable tool in various research and drug development applications:

- **Fluorescence Microscopy and Imaging:** Its emission in the near-infrared region minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio. This is particularly advantageous for deep-tissue and in-vivo imaging.
- **Flow Cytometry:** Sulfo-Cy5 is well-suited for multicolor flow cytometry experiments due to its excitation by common red lasers and minimal spectral overlap with many other fluorophores.
- **Bioconjugation:** The amine-reactive nature of Sulfo-Cy5 allows for the stable labeling of proteins, antibodies, peptides, and nucleic acids for a wide range of assays, including ELISAs, Western blotting, and microarray-based analyses.
- **Single-Molecule Imaging:** The photostability of Cy5 dyes makes them suitable for single-molecule tracking and fluorescence resonance energy transfer (FRET) studies.

In conclusion, **Sulfo-Cy5 amine** is a versatile and robust fluorescent probe with properties that make it highly suitable for a broad spectrum of applications in modern biological research and drug development. Its high water solubility, bright fluorescence, and reactivity make it a valuable tool for labeling and tracking biomolecules in complex biological systems.

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